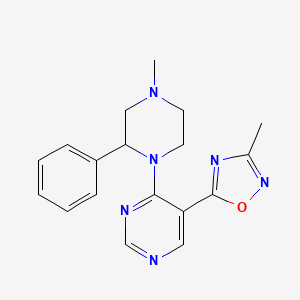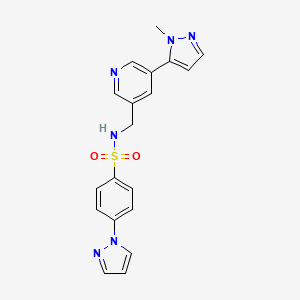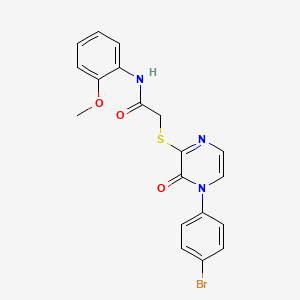
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess several biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has been extensively studied in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to possess several biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and cell division.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole. This compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to possess antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Furthermore, 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has been found to possess anticancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole in lab experiments is its ability to exert multiple biological effects. This compound can be used to study various cellular processes such as inflammation, microbial infections, and cancer. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
Several future directions for research on 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole have been suggested. One possible direction is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular processes. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for research purposes.
Synthesis Methods
The synthesis of 3-Methyl-5-(4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-(4-methyl-2-phenylpiperazin-1-yl)-5-nitropyrimidine with 3-methyl-1,2,4-oxadiazole in the presence of a reducing agent such as tin (II) chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
3-methyl-5-[4-(4-methyl-2-phenylpiperazin-1-yl)pyrimidin-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-21-18(25-22-13)15-10-19-12-20-17(15)24-9-8-23(2)11-16(24)14-6-4-3-5-7-14/h3-7,10,12,16H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLIJKIHHBYBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3CCN(CC3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)


![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2707895.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime](/img/structure/B2707897.png)

![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2707900.png)


![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)
![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)
![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)
